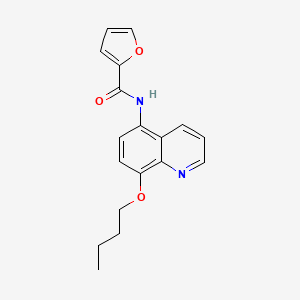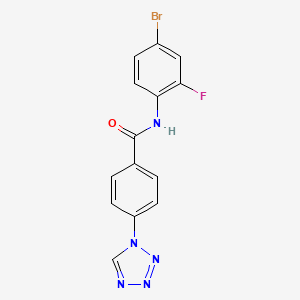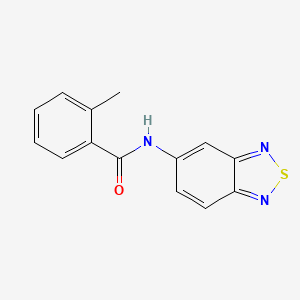
N-(2,1,3-benzothiadiazol-5-yl)-5-bromofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,1,3-benzothiadiazol-5-yl)-5-bromofuran-2-carboxamide is a chemical compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, which includes a benzothiadiazole moiety and a bromofuran carboxamide group, makes it an interesting subject for scientific research.
Méthodes De Préparation
The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-5-bromofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzothiadiazole core: This can be achieved by the cyclization of o-phenylenediamine with sulfur and an oxidizing agent.
Bromination of furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling reaction: The brominated furan is then coupled with the benzothiadiazole core using a suitable coupling reagent, such as a palladium catalyst, to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Analyse Des Réactions Chimiques
N-(2,1,3-benzothiadiazol-5-yl)-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and reduction: The compound can be oxidized or reduced using common reagents like hydrogen peroxide or sodium borohydride, respectively.
Coupling reactions: The carboxamide group can participate in coupling reactions with other aromatic or aliphatic compounds, facilitated by catalysts like palladium or copper.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups or extended conjugation.
Applications De Recherche Scientifique
N-(2,1,3-benzothiadiazol-5-yl)-5-bromofuran-2-carboxamide has several scientific research applications:
Medicinal chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials science: The compound is used in the design of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Organic synthesis: It serves as a building block for the synthesis of more complex molecules, including polymers and dendrimers.
Mécanisme D'action
The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiadiazole moiety can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
N-(2,1,3-benzothiadiazol-5-yl)-5-bromofuran-2-carboxamide can be compared with other benzothiadiazole derivatives, such as:
N-(2,1,3-benzothiadiazol-5-yl)-2-phenoxyacetamide: This compound has a phenoxyacetamide group instead of a bromofuran carboxamide group, which affects its reactivity and applications.
N-(2,1,3-benzothiadiazol-5-yl)-1-piperidinecarbothioamide: This derivative contains a piperidinecarbothioamide group, which can influence its biological activity and solubility.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct electronic and steric properties, making it suitable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C11H6BrN3O2S |
|---|---|
Poids moléculaire |
324.16 g/mol |
Nom IUPAC |
N-(2,1,3-benzothiadiazol-5-yl)-5-bromofuran-2-carboxamide |
InChI |
InChI=1S/C11H6BrN3O2S/c12-10-4-3-9(17-10)11(16)13-6-1-2-7-8(5-6)15-18-14-7/h1-5H,(H,13,16) |
Clé InChI |
ZXBVQSQNOTZIPX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NSN=C2C=C1NC(=O)C3=CC=C(O3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-7-methoxy-1-benzoxepine-4-carboxamide](/img/structure/B11317839.png)
![3,4,6-trimethyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11317841.png)
![1-(3-acetylphenyl)-4-[(4-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11317853.png)
![6-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11317861.png)
![2-(2-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(3-methylphenyl)acetamide](/img/structure/B11317869.png)
![N-(2-chlorophenyl)-3-[5-(3,4-dimethylphenyl)furan-2-yl]propanamide](/img/structure/B11317874.png)

![4-[7-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-N,N-dimethylaniline](/img/structure/B11317882.png)

![N-(2-Methylpropyl)-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide](/img/structure/B11317906.png)
![4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one](/img/structure/B11317917.png)

